7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by a chromen-4-one core structure, which is substituted with a 2-chloro-6-fluorobenzyl group at the 7-position and a 4-fluorophenyl group at the 3-position. Chromen-4-one derivatives are known for their diverse biological activities, including potential therapeutic applications in various fields such as medicinal chemistry and pharmacology.
The compound is synthesized through established organic chemistry methods, often utilizing commercially available precursors. It is primarily studied within research laboratories focusing on drug development and biological activity evaluation.
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one can be classified as:
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one typically follows these steps:
The reaction mechanism involves the nucleophilic attack of the oxygen atom on the carbon atom of the benzyl chloride, displacing the chloride ion. This process typically requires controlled temperature and stirring to ensure complete reaction.
The molecular formula of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one is . The structure can be represented using various notations:
Property | Data |
---|---|
Molecular Weight | 364.77 g/mol |
IUPAC Name | 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one |
InChI | InChI=1S/C19H14ClF2O3/c20-16-8-5-12(13)18(21)14(16)9-10-23(22)15(19(24)25)11-7-6-17(19)15/h5-11,18,24H,1-4H2 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC=C2OCC(C1=CC=C(C=C1)F)=C(C=CC=C(C=C1)F)=O |
The compound exhibits a complex three-dimensional conformation due to its multiple substituents, which influence its interactions with biological targets.
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one can participate in various chemical reactions:
The specific reaction pathways depend on the functional groups present and can be influenced by reaction conditions such as solvent choice, temperature, and catalysts used.
The mechanism of action for 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
The physical properties of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one include:
Key chemical properties include:
Additional analyses may include spectroscopic techniques (NMR, IR, UV-vis) to determine purity and structural integrity.
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one has potential applications in scientific research, particularly in:
This compound represents an interesting target for further research due to its unique structural features and potential biological activities.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1